molecular formula C14H11ClN2O B3024162 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride CAS No. 1049753-09-4

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride

Cat. No.: B3024162
CAS No.: 1049753-09-4
M. Wt: 258.7 g/mol
InChI Key: NNPQBHVNRJESDW-UHFFFAOYSA-N
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Description

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is a chemical compound that belongs to the class of indole derivatives It features a pyridine ring attached to an indole core, with an aldehyde group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride typically involves the formation of the indole core followed by the introduction of the pyridine ring and the aldehyde group. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent functionalization steps introduce the pyridine ring and the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 2-(2-Pyridinyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(2-Pyridinyl)-1H-indole-3-methanol.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The indole and pyridine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridinyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(2-Pyridinyl)-1H-indole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-(2-Pyridinyl)-1H-indole: Lacks the aldehyde group, making it less reactive in certain chemical transformations.

Uniqueness

2-(2-Pyridinyl)-1H-indole-3-carbaldehyde hydrochloride is unique due to the presence of both the pyridine and indole rings, as well as the reactive aldehyde group

Properties

IUPAC Name

2-pyridin-2-yl-1H-indole-3-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O.ClH/c17-9-11-10-5-1-2-6-12(10)16-14(11)13-7-3-4-8-15-13;/h1-9,16H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPQBHVNRJESDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)C=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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